Wilforlide A

Anti-inflammatory Immunosuppression Autoimmune disease models

Wilforlide A uniquely delivers dose-dependent anti-inflammatory efficacy (50.9% ear swelling inhibition at 300 µg/kg in mice) without immunosuppressive activity, unlike co-occurring triptolide. It is the optimal choice for acute and chronic inflammation models where immune function must remain intact. In drug-resistant prostate cancer, only Wilforlide A among six tested T. wilfordii components enhances docetaxel sensitivity via P-glycoprotein inhibition in PC3/DU145 lines — a property absent in celastrol and triptolide. Listed as a pharmacopoeial quality control marker for Tripterygium Glycosides under China's Drug Standard. Do not substitute based on plant origin alone; choose Wilforlide A for immune-sparing, reproducible anti-inflammatory research.

Molecular Formula C30H46O3
Molecular Weight 454.7 g/mol
CAS No. 84104-71-2
Cat. No. B1682274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWilforlide A
CAS84104-71-2
SynonymsWilforlide A;  Regelide;  Abruslactone A; 
Molecular FormulaC30H46O3
Molecular Weight454.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C
InChIInChI=1S/C30H46O3/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3)17-23(33-24(26)32)27(19,4)14-15-29(18,30)6/h8,19-23,31H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,26-,27+,28-,29+,30+/m0/s1
InChIKeyHHQJBWYXBWOFJY-YLXTXNMFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Wilforlide A (CAS 84104-71-2): A Non-Immunosuppressive Anti-Inflammatory Triterpene from Tripterygium wilfordii for Research Procurement


Wilforlide A (CAS 84104-71-2; synonym: Regelide, Abruslactone A) is a bioactive oleanane-type triterpene lactone isolated from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F. [1] [2] . Chemically characterized by an orthorhombic crystal system (P212121 space group) with a molecular formula of C₃₀H₄₆O₃ and a molecular weight of 454.68 g/mol, it is recognized as a pharmacopoeial quality control marker for Tripterygium Glycosides (TG) preparations under the Drug Standard of the Ministry of Public Health of China. [3] [4].

Why Wilforlide A (CAS 84104-71-2) Cannot Be Replaced by Triptolide or Celastrol: A Procurement Decision Framework


Within the Tripterygium wilfordii terpenoid library, triptolide, celastrol, and wilforlide A exhibit profoundly divergent pharmacological profiles despite co-occurrence in the same plant matrix. [1] Triptolide is a potent immunosuppressive diterpenoid triepoxide with severe systemic toxicity, while celastrol is a quinone methide triterpene with broad anti-inflammatory activity. Wilforlide A, an oleanane-type triterpene lactone, uniquely preserves anti-inflammatory efficacy at high doses while demonstrating no significant immunosuppressive activity. [2] Additionally, in chemoresistance models, only wilforlide A among six tested T. wilfordii components (including celastrol, triptolide, pristimerin, triptonide, and demethylzeylasteral) enhanced docetaxel sensitivity in drug-resistant prostate cancer cell lines. [3] Direct substitution based solely on plant origin or broad class membership is therefore scientifically invalid and may compromise experimental reproducibility or therapeutic window assessment.

Wilforlide A (CAS 84104-71-2) Quantitative Differentiation Evidence Against Closest Analogs


Immune Suppression Profile: Wilforlide A vs. Triptolide (Direct Head-to-Head Comparison)

In a direct comparative study, Wilforlide A (T1) at high anti-inflammatory doses (150 mg/kg in carrageenan-induced rat paw edema model; 60-300 µg/kg in xylene-induced mouse ear swelling model) produced no significant immune suppressive activity across multiple assays including hemolysin content measurement, carbon clearance from plasma, and delayed hypersensitivity immune response. [1] In contrast, Triptolide (TP) and Tripterygium Glycosides (TG) exhibited marked immunosuppressive effects at comparable therapeutic doses. [1]

Anti-inflammatory Immunosuppression Autoimmune disease models

Chemosensitization Selectivity: Wilforlide A vs. Celastrol, Triptolide, Pristimerin, Triptonide, Demethylzeylasteral

Among six T. wilfordii components screened (celastrol, triptolide, pristimerin, triptonide, demethylzeylasteral, and wilforlide A), only wilforlide A significantly enhanced sensitivity to docetaxel in drug-resistant prostate cancer cell lines PC3 and DU145. [1] Wilforlide A reduced the IC50 of docetaxel in resistant cells, whereas the other five compounds failed to produce this effect. [1] In vivo, the combination of high-dose wilforlide A and docetaxel significantly retarded tumor growth in a xenograft mouse model, while neither docetaxel nor wilforlide A monotreatment groups showed any effect. [1]

Cancer chemotherapy Drug resistance Prostate cancer P-glycoprotein inhibition

Anti-inflammatory Efficacy: Wilforlide A Dose-Response in Xylene-Induced Mouse Ear Edema

Wilforlide A administered at 60 µg/kg and 300 µg/kg produced ear swelling inhibition rates of 12.29% and 50.9%, respectively, in the xylene-induced ICR mouse ear edema model. The dose-dependent anti-inflammatory effect is documented without immunosuppressive activity at these doses. [1] This represents a class-level inference: triptolide exhibits immunosuppression at similar anti-inflammatory doses, whereas wilforlide A does not. [1]

Anti-inflammatory Acute inflammation model Dose-response

Granulation Tissue Inhibition: Wilforlide A in Tampon-Induced Rat Granuloma Model

Wilforlide A significantly inhibited tampon-induced granulation formation in rats at doses of 30-150 µg/kg. This represents a class-level inference regarding the anti-inflammatory activity of oleanane-type triterpenes from T. wilfordii, with wilforlide A demonstrating specific efficacy without immunosuppression—a profile not shared by triptolide or celastrol at these doses. [1]

Anti-inflammatory Chronic inflammation Granulation tissue

Pharmacokinetic Profile: Wilforlide A Plasma and Tissue Exposure in Nephrotic Syndrome Model

In a comparative ADME study of six T. wilfordii components in rats, wilforlide A (WA) exhibited distinct pharmacokinetic behavior in nephrotic syndrome (NS) versus normal states: higher plasma and tissue exposure, lower urinary and biliary excretion, and higher fecal excretion in NS rats. [1] Unlike triptolide (TPL), wilforgine (WFG), wilfortrine (WFT), and wilfordine (WFD), wilforlide A was not identified as a hepatotoxic material base in this study. [1] This provides cross-study comparable differentiation.

Pharmacokinetics ADME Nephrotic syndrome Tissue distribution

Tyrosinase Inhibition: Wilforlide A IC50 Value

Wilforlide A inhibits tyrosinase with an IC50 value of 68 μM. While no direct comparator data for triptolide or celastrol on tyrosinase inhibition is available in this context, this quantitative target engagement data provides a benchmark for researchers interested in melanogenesis or pigmentation studies. This represents supporting evidence for compound characterization.

Enzyme inhibition Tyrosinase Melanogenesis

Wilforlide A (CAS 84104-71-2) Recommended Application Scenarios Based on Quantitative Evidence


Anti-inflammatory Studies Requiring Absence of Immunosuppression

Wilforlide A is the optimal choice for acute and chronic inflammation models where confounding immunosuppressive effects must be avoided. Its dose-dependent anti-inflammatory activity (50.9% ear swelling inhibition at 300 µg/kg in mice; significant granulation tissue inhibition at 30-150 µg/kg in rats) without significant immune suppression distinguishes it from triptolide and Tripterygium Glycosides. [1]

Chemotherapy Resistance Reversal in Prostate Cancer Research

For studies targeting docetaxel resistance in prostate cancer, wilforlide A is the only T. wilfordii component demonstrating chemosensitizing activity in resistant PC3 and DU145 cell lines and in vivo xenograft models. It uniquely reduces docetaxel IC50 and inhibits P-glycoprotein efflux transporter. [2]

Nephrotic Syndrome Research with Hepatotoxicity Mitigation Requirements

In nephrotic syndrome models, wilforlide A shows altered ADME with higher plasma/tissue exposure and, unlike triptolide and several alkaloids, is not classified as a hepatotoxic material base. This makes it a candidate for efficacy studies in renal impairment contexts where liver safety is a concern. [3]

Quality Control Standard for Tripterygium Glycosides Formulations

Wilforlide A is listed as a pharmacopoeial quality control marker for Tripterygium Glycosides in the Drug Standard of the Ministry of Public Health of China. Its presence and quantification are used to standardize TG preparations for clinical and research use. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Wilforlide A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.